Welcome to the BenchChem Online Store!
molecular formula C16H22O3 B8520439 2-(3.4-Diethoxyphenyl)cyclohexanone

2-(3.4-Diethoxyphenyl)cyclohexanone

Cat. No. B8520439
M. Wt: 262.34 g/mol
InChI Key: RKEFGUYRAHCSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06191138B1

Procedure details

10.2 g of 2-(3,4-diethoxyphenyl)cyclohex-4-enone in 600 ml of tetrahydrofuran are admixed with 1.5 ml of conc. hydrochloric acid and 400 mg of 10% palladium on carbon and hydrogenated. The catalyst is filtered off, the solution is concentrated under reduced pressure and the residue is chromatographed over silica gel using a mixture of petroleum ether/ethyl acetate in a ratio of 2/1. Concentration of the appropriate eluate fractions gives 8.25 g (80.9% of Th.) of the title compound as an oil which solidifies.
Name
2-(3,4-diethoxyphenyl)cyclohex-4-enone
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
400 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:13]2[CH2:18][CH:17]=[CH:16][CH2:15][C:14]2=[O:19])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2].Cl>O1CCCC1.[Pd]>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][C:14]2=[O:19])[CH:7]=[CH:8][C:9]=1[O:10][CH2:11][CH3:12])[CH3:2]

Inputs

Step One
Name
2-(3,4-diethoxyphenyl)cyclohex-4-enone
Quantity
10.2 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OCC)C1C(CC=CC1)=O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over silica gel using
ADDITION
Type
ADDITION
Details
a mixture of petroleum ether/ethyl acetate in a ratio of 2/1

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OCC)C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.